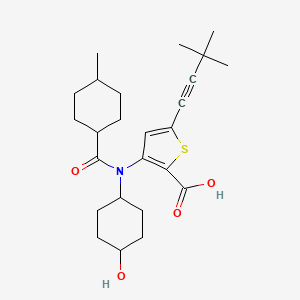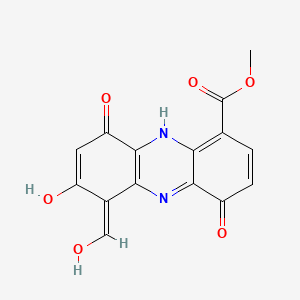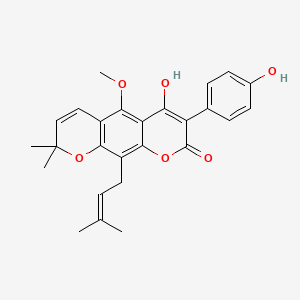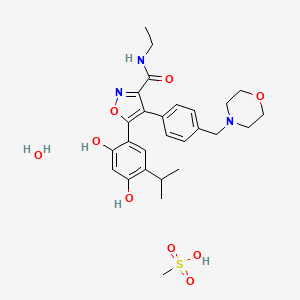
Luminespib mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an isoxazole-based, nongeldanamycin HSP90 inhibitor that has shown promising activity in preclinical testing against several different tumor types . Luminespib mesylate inhibits the adenosine triphosphatase activity of HSP90, which plays a crucial role in the modification of various proteins implicated in oncogenesis .
Preparation Methods
Luminespib mesylate was discovered through a collaboration between The Institute of Cancer Research and the pharmaceutical company Vernalis . The synthetic route involves a multiparameter lead optimization program based on a high-throughput screening hit methodology . The compound is prepared by reacting 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-1,2-oxazole-3-carboxamide with methanesulfonic acid to form the mesylate salt .
Chemical Reactions Analysis
Luminespib mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Luminespib mesylate has a wide range of scientific research applications, particularly in the field of cancer research. It has demonstrated potent preclinical activity against numerous cancers, including non-small cell lung cancer, breast cancer, and gastric cancer . The compound has been evaluated in various clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents . Additionally, this compound has been explored for its potential in drug delivery systems, such as thermosensitive liposomes and protein-based nanoformulations .
Mechanism of Action
Luminespib mesylate exerts its effects by inhibiting the adenosine triphosphatase activity of HSP90, a molecular chaperone responsible for the folding, stabilization, and activation of hundreds of client proteins involved in cell cycle control, signal transduction, and DNA damage repair pathways . By inhibiting HSP90, this compound leads to the proteasomal degradation of oncogenic client proteins, resulting in the inhibition of cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Luminespib mesylate is unique among HSP90 inhibitors due to its high potency and reduced hepatotoxicity compared to first-generation HSP90 inhibitors . Similar compounds include:
NVP-HSP990: Another HSP90 inhibitor that was abandoned by Novartis due to lack of efficacy in early clinical trials.
Geldanamycin: A first-generation HSP90 inhibitor with higher hepatotoxicity.
17-AAG (Tanespimycin): Another HSP90 inhibitor with different pharmacological properties.
This compound stands out due to its greater potency, reduced dependence on DT-diaphorase, and maintained activity in drug-resistant cells and under hypoxic conditions .
Properties
CAS No. |
1051919-26-6 |
|---|---|
Molecular Formula |
C27H37N3O9S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C26H31N3O5.CH4O3S.H2O/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4;/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4);1H2 |
InChI Key |
TUURDQPZDIZCLK-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O.[H]O[H] |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C.CS(=O)(=O)O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Luminespib mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


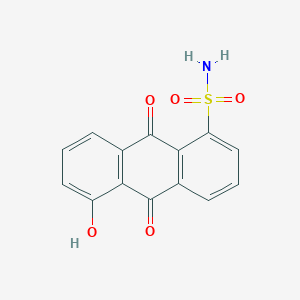
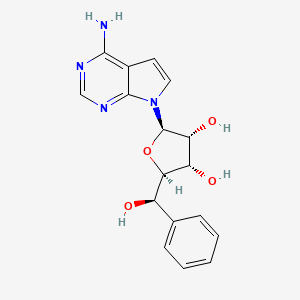
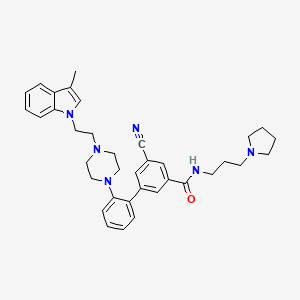
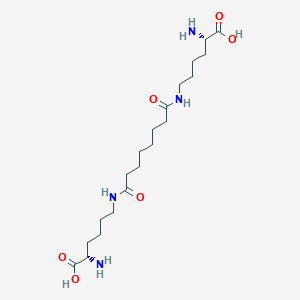
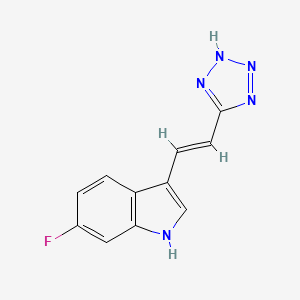
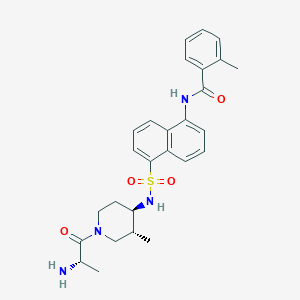
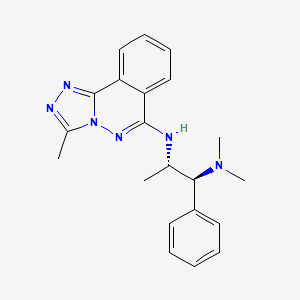
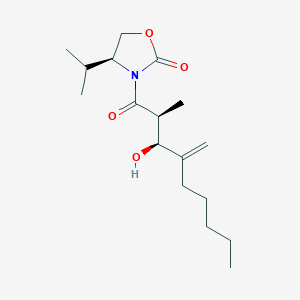

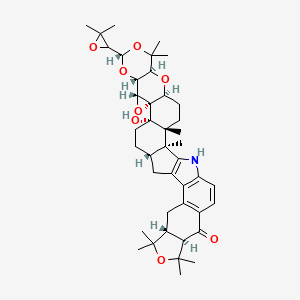
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
